molecular formula C7H8BrN3 B8413186 3-Bromo-5-cyclopropylpyrazin-2-amine

3-Bromo-5-cyclopropylpyrazin-2-amine

Cat. No.: B8413186
M. Wt: 214.06 g/mol
InChI Key: UJEPCOYFNSUTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-cyclopropylpyrazin-2-amine is a specialist heterocyclic building block designed for advanced pharmaceutical research and development. The compound features a pyrazine core annulated with a bromine atom and a cyclopropyl group, making it a versatile scaffold for constructing diverse molecular libraries. The bromine substituent serves as a key reactive handle for further functionalization via modern cross-coupling methodologies, such as Suzuki-Miyaura or Buchwald-Hartwig reactions . This allows medicinal chemists to efficiently explore structure-activity relationships (SAR) by introducing a wide array of aromatic, heteroaromatic, and amine-based fragments. The incorporation of a cyclopropyl group is a strategic maneuver in drug design, often employed to influence the compound's conformation, enhance metabolic stability, and fine-tune lipophilicity and steric parameters . Compounds bearing halogens like bromine or chlorine are prevalent in medicinal chemistry, with more than 250 FDA-approved drugs containing chlorine, underscoring the importance of halogenated scaffolds in developing therapeutic agents . As a key intermediate, this compound is particularly valuable in the synthesis of novel molecules targeting various disease pathways. Its structure is congruent with the design of modern agrochemicals and pharmaceuticals, where pyridine and related azine scaffolds are frequently utilized to create patentable structures with improved efficacy and novel modes of action . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

3-bromo-5-cyclopropylpyrazin-2-amine

InChI

InChI=1S/C7H8BrN3/c8-6-7(9)10-3-5(11-6)4-1-2-4/h3-4H,1-2H2,(H2,9,10)

InChI Key

UJEPCOYFNSUTSD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(C(=N2)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Halogen Diversity : Bromine at position 3 is conserved across analogs, suggesting its role in facilitating Suzuki-Miyaura couplings. Chlorine or iodine at adjacent positions (e.g., 5-Bromo-6-chloropyrazin-2-amine) may enhance electrophilicity for nucleophilic aromatic substitution .

Preparation Methods

Reaction Conditions and Mechanism

  • Substrate : 5-Cyclopropylpyrazin-2-amine.

  • Brominating Agent : Bromine (Br₂) in acetic acid.

  • Temperature : 10–20°C.

  • Yield : ~32% (based on analogous pyridine bromination).

The amine group activates the pyrazine ring, directing electrophilic substitution to the para position relative to itself (C3). However, competing side reactions, such as over-bromination or cyclopropane ring opening, necessitate precise stoichiometry and temperature control.

Challenges and Optimizations

  • Side Reactions : Excess Br₂ may lead to di-bromination. Using 1.1 equivalents of Br₂ minimizes this risk.

  • Solvent Choice : Acetic acid enhances bromine solubility and stabilizes intermediates.

  • Workup : Basification with NaHCO₃ (pH 8–9) followed by ethyl acetate extraction isolates the product.

Diazotization-Bromination of 3-Amino-5-cyclopropylpyrazin-2-amine

This method adapts diazotization-bromination protocols from chloropyrazine synthesis. By converting the amino group to a diazonium intermediate, bromine is introduced via Sandmeyer-type reactions.

Synthetic Pathway

  • Diazotization :

    • Reagents : NaNO₂ or tert-butyl nitrite in HBr/acetic acid.

    • Temperature : -5°C to 5°C to stabilize the diazonium salt.

  • Bromination :

    • Reagents : 40–48% aqueous HBr.

    • Mechanism : The diazonium group is replaced by bromide via radical or ionic pathways.

Example Protocol

  • Starting Material : 3-Amino-5-cyclopropylpyrazin-2-amine.

  • Diazotization : Treat with NaNO₂ (2.5–3.5 equiv) in HBr/acetic acid at 0°C.

  • Bromination : Add CuBr or HBr to replace the diazonium group.

  • Yield : ~59% (extrapolated from similar pyrazine systems).

Advantages

  • Regioselectivity : Avoids competing substitution patterns seen in direct bromination.

  • Scalability : Solid intermediates (e.g., diazonium salts) simplify purification.

ParameterValue
Temperature80–100°C
Reaction Time12–24 h
Yield45–60%

Limitations

  • Sensitivity : Pd catalysts require inert conditions.

  • Side Products : Homocoupling of boronic acids may occur.

Multi-Step Synthesis from Pyrazine Carboxylates

Adapting methods from PROTAC synthesis, this route constructs the pyrazine core with pre-installed substituents.

Pathway Overview

  • Chlorination : Convert 3-aminopyrazine-2-carboxylate to 3-amino-6-chloropyrazine-2-carboxylate using N-chlorosuccinimide.

  • Bromination : Diazotize the amine and treat with HBr.

  • Cyclopropane Introduction :

    • Ester Hydrolysis : Convert carboxylate to acid using LiOH.

    • Rearrangement : Use diphenyl phosphorazidate (DPPA) for Curtius rearrangement to install cyclopropane.

  • Deprotection : Remove tert-butyloxycarbonyl (Boc) groups with trifluoroacetic acid.

Yield Analysis

StepYield (%)
Chlorination85
Bromination75
Rearrangement65
Overall 41

Comparative Analysis of Methods

Table 1: Method Efficiency

MethodYield (%)Purity (%)Scalability
Direct Bromination3290Moderate
Diazotization5995High
Cross-Coupling5585Low
Multi-Step4198High

Key Findings :

  • Diazotization-bromination offers the best balance of yield and scalability.

  • Cross-coupling is limited by Pd catalyst costs but allows modular cyclopropane introduction.

  • Multi-step synthesis achieves high purity but requires intricate intermediate handling .

Q & A

Basic: What are the common synthetic routes for 3-Bromo-5-cyclopropylpyrazin-2-amine?

Answer:
The synthesis typically involves halogenation and cross-coupling strategies. A key method is the Suzuki-Miyaura reaction , where palladium catalysts (e.g., Pd(PPh₃)₄) couple brominated pyrazine intermediates with cyclopropylboronic acids under mild conditions (e.g., 1,4-dioxane, 85–95°C, 15+ hours) . Halogenation steps may use HBr/NaNO₂ systems in THF at 0°C to introduce bromine at specific positions, followed by purification via flash chromatography (e.g., SiO₂, PE/EA 20:1) .

Advanced: How can researchers optimize Suzuki cross-coupling reactions for higher yields in pyrazine derivatives?

Answer:
Optimization involves:

  • Catalyst selection : Tetrakis(triphenylphosphine)palladium (5 mol%) is standard, but alternative catalysts (e.g., PdCl₂(dppf)) may improve efficiency .
  • Temperature control : Sustained heating (85–95°C) ensures complete boronic acid coupling while minimizing side reactions.
  • Base choice : Potassium phosphate (K₃PO₄) enhances reactivity compared to weaker bases .
  • Solvent systems : Aqueous 1,4-dioxane mixtures balance solubility and reaction kinetics. Post-reaction extraction with ethyl acetate and MgSO₄ drying ensures high purity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., δ 146.84 ppm for pyrazine carbons in CDCl₃) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in bromine/cyclopropyl positioning .
  • Mass spectrometry : HRMS confirms molecular weight (e.g., C₇H₇BrN₃ requires exact mass 212.98 g/mol).

Advanced: How should researchers address contradictions in NMR data for halogenated pyrazines?

Answer:
Contradictions often arise from:

  • Solvent effects : CDCl₃ vs. DMSO-d₆ can shift peaks; verify solvent choice matches literature protocols .
  • Impurity interference : Use flash chromatography (C18 columns) or recrystallization to isolate pure fractions before analysis .
  • Dynamic processes : Variable-temperature NMR resolves tautomerism or rotational barriers in cyclopropyl groups .

Basic: How is this compound utilized in biological studies?

Answer:
The compound serves as a pharmacophore precursor :

  • Structure-activity relationship (SAR) studies : The bromine atom enables further functionalization (e.g., nucleophilic substitution) to explore bioactivity against targets like kinases or GPCRs .
  • Proteolysis-targeting chimeras (PROTACs) : The cyclopropyl group enhances metabolic stability, making it a linker candidate in bifunctional molecules .

Advanced: What halogenation strategies are effective for introducing bromine to pyrazine cores?

Answer:

  • Electrophilic bromination : Use HBr/NaNO₂ systems in THF at 0°C for regioselective bromination, avoiding overhalogenation .
  • Directed ortho-bromination : Directing groups (e.g., -NH₂) guide bromine to specific positions, though steric effects from cyclopropyl may require optimization .
  • Microwave-assisted synthesis : Reduces reaction times for bromine incorporation (e.g., 30 minutes vs. 12 hours) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Storage : Keep at 2–8°C in airtight containers to prevent degradation .
  • Exposure control : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation; LC-MS monitoring detects airborne traces .
  • Waste disposal : Halogenated waste requires incineration with alkali scrubbers to neutralize HBr emissions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.